molecular formula C8H9FOS B2911496 4-Fluorophenylthioethanol CAS No. 5322-63-4

4-Fluorophenylthioethanol

Cat. No.: B2911496
CAS No.: 5322-63-4
M. Wt: 172.22
InChI Key: FWKSXVPFRPLQPN-UHFFFAOYSA-N
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Description

4-Fluorophenylthioethanol is an organic compound characterized by the presence of a fluoro-substituted phenyl group attached to a sulfanyl-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenylthioethanol typically involves the reaction of 4-fluorothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Fluorothiophenol} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylthioethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2-(4-Fluoro-phenylsulfanyl)acetaldehyde or 2-(4-Fluoro-phenylsulfanyl)acetic acid.

    Reduction: Formation of 2-(4-Fluoro-phenylsulfanyl)ethane-1-thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenylthioethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenylthioethanol involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the sulfanyl-ethanol moiety contribute to its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chloro-phenylsulfanyl)-ethanol
  • 2-(4-Bromo-phenylsulfanyl)-ethanol
  • 2-(4-Methyl-phenylsulfanyl)-ethanol

Comparison: 4-Fluorophenylthioethanol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSXVPFRPLQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluorobenzenethiol (0.50 ml, 4.69 mmol) and 2-bromoethanol (0.345 ml, 4.87 mmol) was dissolved in tetrahydrofuran (12 ml). The solution was added with 1N aqueous solution of sodium hydroxide (4.8 ml,4.8 mmol) and heated at 80° C. for 80 minutes with stirring. The reaction mixture was diluted with a mixed solvent of ethyl acetate-hexane, and washed with diluted aqueous solution of sodium hydroxide, water, and then with saturated brine, and dried over magnesium sulfate. Insoluble solids were removed by filtration and the filtrate was concentrated under reduced pressure to obtain 2-(4-fluorophenylthio)ethanol as crude product. By using the resulting product, 2-(4-fluorophenylthio)ethanol ethanesulfonate was obtained as crude product by similar procedures to those of Example 26a. By using the resulting product, the title compound was obtained as colorless solid by similar procedures to those of Example 26b (yield: 64%).
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